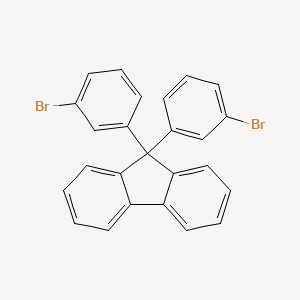

9,9-Bis(3-bromophenyl)-9H-fluorene

Beschreibung

BenchChem offers high-quality 9,9-Bis(3-bromophenyl)-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Bis(3-bromophenyl)-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H16Br2 |

|---|---|

Molekulargewicht |

476.2 g/mol |

IUPAC-Name |

9,9-bis(3-bromophenyl)fluorene |

InChI |

InChI=1S/C25H16Br2/c26-19-9-5-7-17(15-19)25(18-8-6-10-20(27)16-18)23-13-3-1-11-21(23)22-12-2-4-14-24(22)25/h1-16H |

InChI-Schlüssel |

VMWVYYLNOZSRFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |

Herkunft des Produkts |

United States |

Chemical Structure and Properties of 9,9-Bis(3-bromophenyl)-9H-fluorene: A Technical Guide for Advanced Optoelectronics

Executive Summary

In the rapidly evolving landscape of organic electronics, the rational design of semiconducting intermediates dictates the performance limits of end-stage devices. 9,9-Bis(3-bromophenyl)-9H-fluorene (CAS: 1211547-22-6) has emerged as a critical structural building block for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) 1. By combining a rigid fluorene backbone with precisely positioned meta-bromine functional groups, this compound offers a unique balance of high triplet energy ( ET ), morphological stability, and synthetic versatility.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in advanced materials science.

Physicochemical Profile & Structural Rationale

The utility of 9,9-Bis(3-bromophenyl)-9H-fluorene stems directly from its molecular architecture. The fluorene core is highly rigid and planar, which inherently promotes strong π−π∗ transitions. However, the introduction of two bulky aryl groups at the sp³-hybridized C9 position forces the pendant phenyl rings to adopt an orthogonal geometry relative to the fluorene plane.

Why meta-substitution? While para-substituted derivatives are synthetically easier to obtain, the meta-linkage is deliberately chosen for high-performance OLED hosts. The meta-configuration restricts the π -conjugation length when the molecule is cross-coupled with donor/acceptor moieties. This restricted conjugation is the primary mechanism for maintaining a wide energy bandgap and a high triplet energy level, which is absolutely vital for preventing reverse energy transfer in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices 2. Furthermore, the asymmetrical nature of the meta-linkage disrupts molecular packing, significantly increasing the glass transition temperature ( Tg ) and suppressing detrimental excimer formation 3.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 9,9-bis(3-bromophenyl)fluorene |

| CAS Number | 1211547-22-6 |

| Molecular Formula | C₂₅H₁₆Br₂ |

| Molecular Weight | 476.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Toluene, THF, Chloroform; Insoluble in Water |

| Purity Standard (Commercial) | ≥ 97% to 98% |

Mechanistic Synthesis & Self-Validating Protocol

The Regioselectivity Challenge

A common approach to synthesizing 9,9-diarylfluorenes is the direct acid-catalyzed Friedel-Crafts reaction of 9-fluorenone with an excess of the corresponding arene 3. However, reacting fluorenone with bromobenzene predominantly yields the para-isomer (9,9-bis(4-bromophenyl)fluorene) due to the steric hindrance and ortho/para-directing nature of the bromine atom.

To achieve absolute regiocontrol and force the bromines into the meta position, an intramolecular cyclization route utilizing Bis(3-bromophenyl)methanone (CAS: 25032-74-0) and 2-bromobiphenyl is required 4.

Regioselective synthesis of 9,9-Bis(3-bromophenyl)-9H-fluorene via cyclization.

Standardized Experimental Protocol

Step 1: Preparation of Biphenyl-2-ylmagnesium Bromide

-

Causality: Grignard formation is preferred over organolithium reagents to minimize premature halogen-metal exchange side reactions with the meta-bromines on the subsequent electrophile.

-

Procedure: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.1 equiv) and a crystal of iodine in anhydrous THF. Slowly dropwise add 2-bromobiphenyl (1.0 equiv) in THF. Reflux for 2 hours until the magnesium is consumed.

-

Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS must show >95% incorporation of deuterium (m/z 155), confirming complete Grignard formation.

Step 2: Nucleophilic Addition to Bis(3-bromophenyl)methanone

-

Causality: Utilizing the pre-formed meta-brominated ketone ensures absolute regiocontrol, bypassing the directing effects that plague direct Friedel-Crafts alkylations.

-

Procedure: Cool the Grignard reagent to 0°C. Add Bis(3-bromophenyl)methanone (0.95 equiv) dissolved in THF dropwise 4. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the trityl alcohol intermediate.

-

Self-Validation Checkpoint: Perform FTIR analysis on the crude. The disappearance of the ketone carbonyl stretch at ~1660 cm⁻¹ and the appearance of a broad -OH stretch at ~3400 cm⁻¹ validates complete conversion.

Step 3: Intramolecular Friedel-Crafts Cyclization

-

Causality: Treatment with a strong Brønsted acid generates a highly stable trityl carbocation. Due to proximity effects, this cation undergoes rapid intramolecular electrophilic aromatic substitution onto the adjacent biphenyl ring, closing the central 5-membered fluorene ring.

-

Procedure: Dissolve the crude alcohol in glacial acetic acid. Add a catalytic amount of concentrated HCl (or BF₃·OEt₂) and heat to 100°C for 4 hours. Cool to room temperature, precipitate in methanol, filter, and recrystallize from toluene/ethanol.

-

Self-Validation Checkpoint: ¹H NMR (CDCl₃) validation is critical here. The disappearance of the broad -OH singlet (~3.5 ppm) and the emergence of the highly characteristic, rigid fluorene C1-C8 aromatic proton multiplets confirm the cyclization.

Downstream Applications & Cross-Coupling Dynamics

The two meta-bromine atoms serve as highly reactive synthetic handles for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling (with boronic acids) and Buchwald-Hartwig amination (with secondary amines like carbazole or diphenylamine).

In the development of Tandem Organic Solar Cells (OSCs) , 9,9-Bis(3-bromophenyl)-9H-fluorene is utilized to synthesize non-fullerene acceptors (NFAs) 2. The rigid fluorene core enhances charge carrier mobility, while the bulky meta-substituted pendants provide the necessary solubility for solution-processed bulk heterojunctions without disrupting the π−π stacking of the active conjugated backbone.

Structure-property relationships dictating optoelectronic applications.

References

- J&K Scientific. "9,9-Bis(3-bromophenyl)-9H-fluorene, 98% | 1211547-22-6". J&K Scientific LLC Catalog.

- NINGBO INNO PHARMCHEM CO., LTD. "Innovations in Tandem Organic Solar Cells: The Role of 9,9-Bis(3-bromophenyl)-9H-fluorene". NBinno Publications (Jan 2026).

- Organic Letters. "Facile Synthesis of Complicated 9,9-Diarylfluorenes Based on BF3·Et2O-Mediated Friedel−Crafts Reaction". ACS Publications.

- Ambeed. "25032-74-0 | Bis(3-bromophenyl)methanone | Aryls". Ambeed Chemical Database.

Sources

The Thermal Stability and Thermogravimetric Analysis (TGA) of 9,9-Bis(3-bromophenyl)-9H-fluorene and Its Cardo-Derivatives: A Technical Whitepaper

Executive Summary

In the development of advanced optoelectronic materials, high-performance thermosetting resins, and gas-separation membranes, the thermal stability of the underlying molecular architecture is a paramount concern. 9,9-Bis(3-bromophenyl)-9H-fluorene (CAS No. 1211547-22-6) serves as a pivotal monomeric building block in these fields[1]. The presence of the reactive meta-bromine substituents allows for facile palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to synthesize complex macromolecules[2].

However, the true value of this molecule lies in its structural geometry. It introduces a "cardo" (Latin for hinge) moiety into polymer backbones and small-molecule organic light-emitting diode (OLED) materials. This whitepaper explores the mechanistic causality behind the extreme thermal stability of 9,9-bis(3-bromophenyl)-9H-fluorene derivatives, presents quantitative Thermogravimetric Analysis (TGA) data, and outlines a self-validating experimental protocol for thermal characterization.

Mechanistic Origins of Thermal Stability: The "Cardo" Effect

The exceptional thermal resistance ( ) and high glass transition temperatures ( ) of materials derived from 9,9-bis(3-bromophenyl)-9H-fluorene are not merely compositional; they are fundamentally geometric.

Steric Hindrance and Fractional Free Volume

The C9 carbon of the fluorene core is hybridized. This hybridization forces the two pendant 3-bromophenyl rings to orient orthogonally (perpendicularly) to the rigid, planar biphenyl system of the fluorene backbone[2]. When this monomer is polymerized into polyimides (PI) or polyarylates (PAR), this bulky, 3D orthogonal geometry acts as a molecular spacer. It severely disrupts the close packing of polymer chains, thereby increasing the fractional free volume. This is the primary reason why these highly rigid polymers maintain excellent solubility in organic solvents (like chloroform or N-methyl-2-pyrrolidone) despite their high molecular weights[3].

Restricted Rotational Degrees of Freedom

While the free volume increases solubility, the immense steric bulk of the orthogonal phenyl rings severely restricts the rotational mobility of the polymer backbone. Because macroscopic glass transition ( ) is a function of cooperative chain mobility, the energetic barrier to rotation in cardo-fluorene polymers is exceptionally high, frequently pushing values well above 250 °C[4].

Bond Dissociation Energy

From a degradation standpoint, the fully aromatic nature of the fluorene and pendant phenyl rings provides high bond dissociation energies. The absence of weak aliphatic linkages (excluding the highly shielded C9 carbon) means the molecule resists pyrolytic cleavage until extreme temperatures, yielding 5% weight loss temperatures ( 5%) that routinely exceed 450 °C under nitrogen[4][5].

Fig 1: Structural causality pathway linking the Cardo monomer to macroscopic thermal properties.

Quantitative Thermal Data: TGA and DSC Profiles

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards for quantifying the thermal limits of these materials. The table below synthesizes the thermal properties of various high-performance materials synthesized using 9,9-diarylfluorene derivatives.

Table 1: Typical Thermal Properties of 9,9-Diarylfluorene Derivatives

| Material Class | (°C) | 5% (°C) | 10% (°C) | Char Yield at 800°C (%) |

| Small Molecules (e.g., Terfluorenes) | 150 - 231 | 400 - 450 | > 450 | N/A |

| Cardo Polyimides (PI) | 245 - 308 | 470 - 491 | 489 - 513 | > 57.2% |

| Cardo Polyarylates (PAR) | 201 - 267 | 453 - 485 | > 480 | > 50.0% |

| Cardo Bismaleimides (BMI) | > 289 | > 410 | > 430 | > 45.0% |

(Data aggregated from authoritative thermal analyses of cardo-fluorene architectures[2][4][5][6])

Standardized Thermogravimetric Analysis (TGA) Protocol

To ensure trustworthiness and reproducibility across laboratories, thermal characterization must follow a self-validating system. Variations in heating rate, atmospheric control, or sample preparation can drastically skew the apparent 5% values. The following protocol represents the industry standard for evaluating cardo-fluorene derivatives[4][7][8].

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the purified monomer or polymer film. Place the sample into a pre-tared platinum (Pt) or alumina ( ) crucible[7].

-

Atmospheric Purge: Seal the TGA furnace and initiate a high-purity Nitrogen ( ) purge at a flow rate of 30 to 50 mL/min. Causality: An inert atmosphere is critical; the presence of oxygen will induce premature thermo-oxidative degradation, artificially lowering the [8][9].

-

Thermal History Erasure (Crucial for DSC/ , optional for TGA): Heat the sample dynamically to 200 °C at 10 °C/min, hold isothermally for 5 minutes, and cool back to 50 °C. This erases residual solvent entrapment and previous thermal stress history[7].

-

Dynamic Heating Run: Program the TGA to heat from 50 °C to 800 °C at a strict ramp rate of 10 °C/min (or 20 °C/min depending on the specific standard being followed)[4][10].

-

Data Acquisition & DTG Analysis: Continuously record the residual weight percentage as a function of temperature. Post-run, calculate the first derivative of the TGA curve (DTG) to identify (the temperature of the maximum rate of decomposition)[10].

-

Validation: Extract the exact temperatures at which 5% ( 5%) and 10% ( 10%) mass loss occur. Record the final char yield at 800 °C.

Fig 2: Standardized TGA experimental workflow for cardo-fluorene materials.

Conclusion

The integration of 9,9-bis(3-bromophenyl)-9H-fluorene into macromolecular systems represents a triumph of rational molecular design. By leveraging the steric hindrance and rigid orthogonal geometry of the hybridized C9 carbon, materials scientists can break the traditional trade-off between processability (solubility) and thermal resistance. TGA data consistently proves that cardo-fluorene architectures can withstand temperatures exceeding 450 °C, securing their role in the next generation of aerospace composites, flexible display substrates, and advanced separation membranes.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. (PDF) Aromatic polyesters containing cardo perhydrocumyl cyclohexylidene groups: Synthesis, characterization and gas permeation study [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

electronic bandgap properties of 9,9-Bis(3-bromophenyl)-9H-fluorene

An In-Depth Technical Guide to the Electronic Bandgap Properties of 9,9-Bis(3-bromophenyl)-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of the electronic bandgap properties of the fluorene derivative, 9,9-Bis(3-bromophenyl)-9H-fluorene. Fluorene-based organic semiconductors are pivotal in the advancement of organic electronics, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The electronic bandgap is a critical parameter that governs the performance of these materials in electronic devices. This document outlines the synthesis of 9,9-Bis(3-bromophenyl)-9H-fluorene, details experimental protocols for determining its optical and electrochemical bandgaps, and discusses the anticipated influence of the 3-bromophenyl substituents on the electronic structure of the fluorene core. This guide is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and characterization of novel organic electronic materials.

Introduction: The Significance of Fluorene Derivatives in Organic Electronics

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a foundational building block for a vast array of functional organic materials.[2] Its rigid and planar structure, combined with high thermal stability and excellent charge carrier mobility, makes it an attractive core for designing materials for organic light-emitting diodes (OLEDs).[3] The C9 position of the fluorene ring is readily functionalized, allowing for the tuning of its electronic and physical properties.[2][4] By introducing substituents at this position, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the electronic bandgap of the material.[1][3]

The compound 9,9-Bis(3-bromophenyl)-9H-fluorene incorporates two bromophenyl groups at the C9 position. The introduction of these groups is expected to significantly influence the material's electronic properties. The phenyl groups will extend the π-conjugation of the fluorene core, while the electronegative bromine atoms are anticipated to have an electron-withdrawing effect. Understanding the interplay of these structural modifications on the electronic bandgap is crucial for designing and optimizing devices based on this material.

This guide will first detail a plausible synthetic route for 9,9-Bis(3-bromophenyl)-9H-fluorene, followed by in-depth, step-by-step protocols for its characterization using UV-Visible (UV-Vis) spectroscopy and cyclic voltammetry (CV). These techniques are standard in the field for determining the optical and electrochemical bandgaps, respectively.

Synthesis of 9,9-Bis(3-bromophenyl)-9H-fluorene

The synthesis of 9,9-disubstituted fluorene derivatives can be achieved through various established methods, most commonly via nucleophilic substitution at the C9 position.[4] A general and effective approach involves the deprotonation of fluorene followed by reaction with an appropriate electrophile. For the synthesis of 9,9-Bis(3-bromophenyl)-9H-fluorene, a plausible route involves a double nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway:

A potential synthetic route for 9,9-Bis(3-bromophenyl)-9H-fluorene is outlined below. This method is adapted from established procedures for the synthesis of related 9,9-diarylfluorenes.

Caption: Proposed synthetic workflow for 9,9-Bis(3-bromophenyl)-9H-fluorene.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis is provided below. This protocol is based on similar preparations of 9-substituted fluorene derivatives.[5][6]

Materials:

-

Fluorene

-

3-Bromobenzophenone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

-

Acetic Acid

-

Methanol

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve fluorene (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise while maintaining the temperature. Stir the resulting orange-colored solution for 1 hour at -78 °C.

-

Addition of Electrophile: In a separate flask, dissolve 3-bromobenzophenone (2.2 eq) in anhydrous THF. Add this solution dropwise to the fluorenyl anion solution at -78 °C.

-

Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M HCl.

-

Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 9,9-Bis(3-bromophenyl)-9H-fluorene.

Determination of the Electronic Bandgap

The electronic bandgap of an organic semiconductor can be determined through both optical and electrochemical methods. The optical bandgap corresponds to the energy required to excite an electron from the HOMO to the LUMO upon absorption of a photon, while the electrochemical bandgap is determined from the difference between the oxidation and reduction potentials of the material.

Optical Bandgap via UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the UV-Vis spectrum can be used to estimate the optical bandgap.

Experimental Protocol:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of 9,9-Bis(3-bromophenyl)-9H-fluorene in a suitable solvent (e.g., dichloromethane or THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Thin Film: For solid-state measurements, prepare a thin film of the material on a quartz substrate by spin-coating or vacuum deposition.

-

-

Measurement:

-

Record the UV-Vis absorption spectrum of the sample over a wavelength range that covers the expected absorption of the fluorene core and any charge-transfer bands (typically 200-800 nm).

-

Use a reference cuvette containing the pure solvent for baseline correction.

-

-

Data Analysis:

-

Plot the absorption spectrum (Absorbance vs. Wavelength).

-

Identify the absorption edge (λ_onset), which is the wavelength at which the absorption begins to rise from the baseline.

-

Calculate the optical bandgap (E_g^opt) using the following equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Caption: Workflow for determining the optical bandgap using UV-Vis spectroscopy.

Electrochemical Bandgap, HOMO, and LUMO Levels via Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[7][8] By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels, and the electrochemical bandgap can be estimated.

Experimental Protocol:

-

Electrochemical Setup:

-

Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

-

Sample Preparation:

-

Dissolve 9,9-Bis(3-bromophenyl)-9H-fluorene in a suitable solvent (e.g., anhydrous and degassed dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

-

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the oxidation and reduction events of the compound.

-

Perform a background scan of the solvent and electrolyte alone.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

Identify the onset potentials for the first oxidation (E_ox^onset) and the first reduction (E_red^onset) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced to the vacuum level, assuming the energy level of Fc/Fc⁺ is -4.8 eV below the vacuum level):

-

E_HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 4.8]

-

-

Calculate the electrochemical bandgap (E_g^el):

-

E_g^el = E_LUMO - E_HOMO = E_ox^onset - E_red^onset

-

-

Caption: Workflow for determining electrochemical properties via cyclic voltammetry.

Predicted Electronic Properties and Structure-Property Relationships

-

Fluorene Core: The fluorene unit itself is a wide bandgap material, typically exhibiting absorption in the UV region.[4]

-

Phenyl Substitution at C9: The introduction of two phenyl groups at the C9 position disrupts the sp³ hybridization at this carbon, leading to a more three-dimensional structure. This can affect intermolecular packing in the solid state.

-

Bromine Substitution: The bromine atoms are electronegative and are expected to have an electron-withdrawing effect. This will likely lower both the HOMO and LUMO energy levels of the molecule.[1] The extent of this effect will depend on the position of the bromine on the phenyl ring. In the case of the 3-bromo (meta) position, the inductive effect will be dominant over the mesomeric effect.

Expected Trends:

-

HOMO and LUMO Levels: Compared to unsubstituted 9,9-diphenylfluorene, the HOMO and LUMO levels of 9,9-Bis(3-bromophenyl)-9H-fluorene are expected to be lower (more positive in energy value when expressed in eV).

-

Electronic Bandgap: The effect on the bandgap is less straightforward. While the electron-withdrawing nature of the bromine atoms might slightly increase the bandgap, the extended conjugation from the phenyl rings could lead to a small decrease. It is anticipated that the bandgap will be similar to or slightly larger than that of 9,9-diphenylfluorene.

Data Summary Table (Template for Experimental Results):

| Property | Symbol | Expected Value/Range | Method |

| Optical Properties | |||

| Absorption Maximum | λ_max | ~300-350 nm | UV-Vis Spectroscopy |

| Absorption Onset | λ_onset | ~350-400 nm | UV-Vis Spectroscopy |

| Optical Bandgap | E_g^opt | ~3.1-3.5 eV | UV-Vis Spectroscopy |

| Electrochemical Properties | |||

| Onset Oxidation Potential | E_ox^onset | > 1.0 V (vs Fc/Fc⁺) | Cyclic Voltammetry |

| Onset Reduction Potential | E_red^onset | < -2.0 V (vs Fc/Fc⁺) | Cyclic Voltammetry |

| HOMO Energy Level | E_HOMO | ~ -5.8 to -6.2 eV | Cyclic Voltammetry |

| LUMO Energy Level | E_LUMO | ~ -2.5 to -2.9 eV | Cyclic Voltammetry |

| Electrochemical Bandgap | E_g^el | ~ 3.3-3.7 eV | Cyclic Voltammetry |

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the synthesis and characterization of the . While specific experimental data for this molecule is yet to be reported in the literature, the detailed protocols and predictive analysis presented herein offer a solid foundation for researchers to explore its potential in organic electronic applications. The provided methodologies for UV-Vis spectroscopy and cyclic voltammetry are robust and widely accepted for determining the key electronic parameters of organic semiconductor materials.

The anticipated electronic properties of 9,9-Bis(3-bromophenyl)-9H-fluorene, particularly its potentially deep HOMO level due to the electron-withdrawing bromine substituents, may render it a suitable candidate for use as a host material in phosphorescent OLEDs or as a hole-transporting material in various organic electronic devices. Further experimental investigation, following the protocols outlined in this guide, is essential to validate these predictions and to fully elucidate the structure-property relationships in this promising fluorene derivative.

References

- Organic Syntheses Procedure, 9H-Fluorene, 9-bromo-9-phenyl-.

- Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Henan Academy of Sciences Institute of Chemistry Co.

-

Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties. Journal of Physical Organic Chemistry. 2011. Available from: [Link]

-

HOMO/LUMO energy levels and band gaps determined from electrochemical measurements. ResearchGate. Available from: [Link]

-

UV-vis and PL spectra of 9a in various organic solvents. ResearchGate. 2017. Available from: [Link]

-

Qiu, S. et al. Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry. 2024. Available from: [Link]

-

Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. Macromolecules. Available from: [Link]

-

Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications. 2024. Available from: [Link]

-

Electrochemical mechanistic analysis from cyclic voltammograms based on deep learning. ChemRxiv. Available from: [Link]

-

Electrochemical mechanistic analysis from cyclic voltammograms based on deep learning. ChemRxiv. 2026. Available from: [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. Available from: [Link]

-

9,9-Disubstituted Fluorene-Based Polymers: Preparation and Characterization. Addis Ababa University. Available from: [Link]

-

Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. Available from: [Link]

-

Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. Available from: [Link]

-

Organic Electrochemistry. University of Mainz. 2018. Available from: [Link]

-

9H-Fluorene, 9-(9H-fluoren-9-ylidene)-. NIST WebBook. Available from: [Link]

-

Design of 9H-fluoren-9-imine based organic superbases stabilized by proton–π interactions. Scientific Reports. 2026. Available from: [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. 2024. Available from: [Link]

-

Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. 2025. Available from: [Link]

-

Cyclic Voltammetry Study And Electrochemical Synthesis Of Some Organotellurium Compounds. Semantic Scholar. Available from: [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. 2025. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 20.210.105.67 [20.210.105.67]

- 4. etd.aau.edu.et [etd.aau.edu.et]

- 5. Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Photophysical Characterization of 9,9-Bis(3-bromophenyl)-9H-fluorene: A Technical Guide to Absorption and Emission Spectra

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Core Focus: Spectroscopic analysis, heavy-atom effects, and standardized characterization workflows for CAS 1211547-22-6.

Executive Summary

In the development of advanced organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and tandem organic photovoltaics (OPVs), the architectural design of molecular precursors dictates the ultimate device efficiency. 9,9-Bis(3-bromophenyl)-9H-fluorene (CAS: 1211547-22-6) serves as a highly specialized building block. While the fluorene core provides exceptional thermal stability and a wide optical bandgap, the meta-brominated phenyl rings act as strategic cross-coupling sites that deliberately restrict extended conjugation.

This whitepaper provides an in-depth analysis of the absorption and photoluminescence (PL) spectra of this critical monomer, detailing the causality behind its photophysical behavior, the influence of the heavy-atom effect, and field-proven, self-validating protocols for its optical characterization.

Structural Photophysics & The Meta-Linkage Advantage

To understand the optical spectra of 9,9-Bis(3-bromophenyl)-9H-fluorene, one must analyze its molecular geometry. The molecule consists of a rigid, planar biphenyl unit bridged by a methylene carbon at the C9 position.

Sp3 Hybridization and Electronic Isolation

The C9 carbon is sp3 hybridized. This tetrahedral geometry forces the two 3-bromophenyl groups out of the fluorene plane, effectively breaking the π -conjugation between the pendant aryl groups and the fluorene backbone. Consequently, the ground-state UV-Vis absorption spectrum is almost entirely dominated by the isolated fluorene chromophore.

The Heavy-Atom Effect on Photoluminescence

While the ground state remains largely unaffected by the C9 substituents, the excited state dynamics are heavily influenced by the presence of the bromine atoms. Bromine is a high-Z (heavy) element that induces strong spin-orbit coupling . According to photophysical principles, this enhances the rate of Intersystem Crossing (ISC) from the lowest singlet excited state ( S1 ) to the triplet state ( T1 ). As a result, the intrinsic fluorescence quantum yield ( ΦF ) of this monomer is lower than that of non-halogenated analogs (e.g., 9,9-dialkylfluorenes), as non-radiative triplet pathways compete with radiative singlet decay.

Caption: Jablonski diagram illustrating the heavy-atom effect of bromine on fluorene photophysics.

Quantitative Spectral Profiling

Because 9,9-Bis(3-bromophenyl)-9H-fluorene is utilized primarily as a precursor for high-triplet-energy ( ET ) host materials [1], verifying its purity and baseline optical properties prior to Suzuki-Miyaura or Stille coupling is paramount.

The table below summarizes the expected photophysical parameters in a non-polar solvent (e.g., Tetrahydrofuran or Dichloromethane).

| Photophysical Parameter | Typical Value / Range | Mechanistic Origin |

| Absorption λmax | 265 nm, 295 nm (shoulder) | π→π∗ transitions of the rigid fluorene biphenyl core. |

| Optical Bandgap ( Eg ) | ~4.0 eV | Calculated from the absorption onset (~310 nm). |

| Emission λmax | 315 nm, 330 nm | Radiative decay from the S1 state (Kasha's Rule). |

| Stokes Shift | ~50 nm | Structural relaxation in the excited state prior to emission. |

| Quantum Yield ( ΦF ) | < 30% | Quenched relative to pristine fluorene due to Br-induced ISC. |

Self-Validating Characterization Protocol

To ensure high scientific integrity (E-E-A-T), optical characterization cannot be a blind procedure. The following step-by-step protocol is designed as a self-validating system to eliminate common artifacts such as the inner-filter effect and aggregation-caused quenching (ACQ).

Phase 1: Solution Preparation & Validation

-

Solvent Selection: Use spectroscopic-grade Tetrahydrofuran (THF). Causality: THF fully solvates the bulky monomer, preventing π−π stacking artifacts that occur in poor solvents.

-

Stock Preparation: Dissolve the monomer to create a 1×10−3 M stock solution.

-

Serial Dilution: Dilute to a working concentration of 1×10−5 M.

-

Validation Check: Measure the absorbance at the intended excitation wavelength. Crucial Rule: The Optical Density (OD) must be ≤0.1 . Causality: If OD > 0.1, the sample will re-absorb its own emitted light (primary inner-filter effect), artificially red-shifting the apparent emission peak and invalidating quantum yield calculations.

Phase 2: UV-Vis Absorption Acquisition

-

Blanking: Fill two matched 1-cm quartz cuvettes with pure THF. Run a baseline correction from 200 nm to 500 nm to nullify solvent and quartz absorbance.

-

Measurement: Replace the sample cuvette with the 1×10−5 M solution. Scan from 200 nm to 400 nm.

-

Identification: Locate the primary π→π∗ transition peak (typically ~265 nm). Set this exact wavelength as the excitation target for the PL measurement.

Phase 3: Photoluminescence (PL) Acquisition

-

Excitation Setup: Set the spectrofluorometer excitation wavelength to the experimentally determined absorption λmax .

-

Slit Width Optimization: Set excitation and emission slit widths to 2 nm. Causality: Narrow slits prevent detector saturation and resolve the fine vibronic structure characteristic of rigid fluorene systems [2].

-

Emission Scan: Scan the emission from 290 nm to 500 nm.

-

Data Verification: Ensure the emission spectrum shows no scattering artifacts (e.g., Raman scattering peaks of the solvent). If a sharp peak appears exactly at 2×λex (e.g., 530 nm), it is a second-order diffraction artifact, not a molecular emission.

Caption: Self-validating workflow for acquiring accurate absorption and PL spectra.

Strategic Applications in Optoelectronics

Why focus specifically on the meta-brominated (3-bromophenyl) variant rather than the more common para-brominated (4-bromophenyl) analog?

The answer lies in quantum mechanical conjugation. When 9,9-Bis(3-bromophenyl)-9H-fluorene is polymerized or cross-coupled to form larger macromolecules, the meta-linkage topologically restricts the delocalization of π -electrons across the polymer backbone [3].

-

For OLEDs: This restricted conjugation prevents the triplet energy ( ET ) of the material from dropping. High ET is an absolute prerequisite for host materials used in blue phosphorescent and TADF OLEDs to prevent reverse energy transfer from the dopant back to the host, thereby maintaining high device efficiency [1].

-

For OPVs: The steric twisting induced by the meta-linkages can disrupt excessive crystallization, aiding in the formation of optimal bulk-heterojunction morphologies in tandem solar cells.

By rigorously characterizing the foundational absorption and emission properties of this monomer, researchers can accurately predict the baseline photophysics of the complex, high-performance optoelectronic polymers derived from it.

References

-

Innovations in Tandem Organic Solar Cells: The Role of 9,9-Bis(3-bromophenyl)-9H-fluorene NBInno URL:[Link]

-

Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain National Institutes of Health (PMC) URL: [Link]

-

The stacked plots of UV-Vis absorption and PL emission spectra of spiro fluorene hybrids ResearchGate URL:[Link]

literature review on 9,9-Bis(3-bromophenyl)-9H-fluorene in organic electronics

An In-depth Technical Guide to 9,9-Bis(3-bromophenyl)-9H-fluorene: A Versatile Building Block for Advanced Organic Electronics

Executive Summary

9,9-Bis(3-bromophenyl)-9H-fluorene is a pivotal organic semiconductor building block that has garnered significant attention within the materials science community. Its unique molecular architecture, which combines the rigid and highly fluorescent fluorene core with the synthetic versatility of two strategically placed bromine atoms, makes it an exemplary monomer for a new generation of high-performance conjugated polymers. The tetrahedral geometry at the C9 position, created by the two phenyl substituents, imparts a three-dimensional structure that is crucial for achieving high photoluminescence efficiency in the solid state by mitigating intermolecular aggregation. This technical guide provides an in-depth analysis of its synthesis, core chemical principles, and proven applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). We will explore the causality behind its molecular design and provide detailed experimental protocols for its polymerization, offering researchers and materials scientists a comprehensive resource for leveraging this molecule in next-generation organic electronic devices.

The Fluorene Core: A Foundation for High-Performance Organic Materials

The fluorene moiety is a cornerstone of modern organic electronics for several compelling reasons. Its rigid, planar biphenyl structure provides excellent thermal stability and a high charge carrier mobility, which are fundamental requirements for durable and efficient electronic devices.[1] Furthermore, fluorene derivatives are known for their high photoluminescence quantum yields (PLQY), particularly in the blue region of the spectrum, making them ideal candidates for emissive materials in OLEDs.[2]

A critical feature of the fluorene scaffold is the C9 position. This sp³-hybridized carbon atom provides a unique synthetic handle. By introducing bulky substituents at this position, such as the two 3-bromophenyl groups in our topic molecule, two key objectives are achieved:

-

Enhanced Solubility : The bulky groups disrupt the co-planar stacking of the fluorene units, significantly improving the solubility of the resulting molecule and its polymers in common organic solvents. This is critical for solution-based device fabrication techniques like spin-coating and inkjet printing.

-

Three-Dimensional Architecture : The tetrahedral arrangement of the substituents at the C9 position forces a non-planar, three-dimensional molecular structure.[3][4] This steric hindrance is instrumental in preventing π-π stacking and aggregation in the solid state, a common phenomenon that quenches luminescence and reduces device efficiency.

9,9-Bis(3-bromophenyl)-9H-fluorene is thus a strategically designed monomer that capitalizes on these intrinsic advantages while introducing reactive sites for polymerization.

Synthesis and Physicochemical Properties

The synthesis of 9,9-diarylfluorenes is typically achieved via an acid-catalyzed electrophilic substitution reaction between fluorene and an aryl halide. This well-established methodology provides a reliable route to the target molecule.

Proposed Synthetic Pathway

The most direct synthesis involves the double arylation of fluorene at the C9 position with 1,3-dibromobenzene under acidic conditions. The acid protonates the aryl halide, creating a more electrophilic species that can then attack the electron-rich fluorene core.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic route from fluorene and 1,3-dibromobenzene.

Caption: Proposed workflow for the synthesis of 9,9-Bis(3-bromophenyl)-9H-fluorene.

Physicochemical Data

The fundamental properties of the molecule are summarized below, making it a well-characterized starting material for further development.

| Property | Value | Reference |

| CAS Number | 1211547-22-6 | [5][6] |

| Molecular Formula | C₂₅H₁₆Br₂ | [5] |

| Molecular Weight | 476.20 g/mol | [5][6] |

| Purity | Typically >97% | [5] |

| Primary Application | Monomer for OPVs, OFETs, and OLEDs | [5] |

The Strategic Importance of Bromination

The two bromine atoms on the peripheral phenyl rings are not merely incidental; they are the key to the molecule's utility as a monomer.

-

Reactive Sites for Polymerization : The carbon-bromine bond is an ideal reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the facile and controlled synthesis of well-defined conjugated polymers by reacting the monomer with a diboronic ester co-monomer.

-

Tuning of Electronic Properties : Halogenation is a known strategy for modulating the electronic properties of organic semiconductors. The electron-withdrawing nature of bromine can lower the HOMO and LUMO energy levels of the resulting polymer, which is critical for optimizing charge injection and transport in a device.

-

Enhanced Intermolecular Interactions : Recent studies have shown that bromine substitution can lead to enhanced intermolecular packing, improved crystallinity, and a higher dielectric constant in the solid state.[7] These factors can contribute to more efficient charge transport, a crucial parameter for OFETs and OSCs.

Applications in Organic Electronic Devices

The true value of 9,9-Bis(3-bromophenyl)-9H-fluorene is realized when it is incorporated into conjugated polymers for use in electronic devices.

Polymerization via Suzuki-Miyaura Coupling

The most common method to create high-molecular-weight polymers from this monomer is the Suzuki-Miyaura polycondensation reaction.

This protocol provides a generalized, field-proven procedure for copolymerizing 9,9-Bis(3-bromophenyl)-9H-fluorene with a generic diboronic ester co-monomer.

-

Inert Atmosphere Setup : Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the entire apparatus under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition : To the flask, add 9,9-Bis(3-bromophenyl)-9H-fluorene (1.0 eq), the desired co-monomer (e.g., a diboronic acid bis(pinacol) ester, 1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol %).[1]

-

Solvent and Base Addition : Add a degassed solvent mixture, typically toluene and an aqueous solution of a base (e.g., 2M K₂CO₃) in a 3:2 volume ratio.[2] A phase-transfer catalyst, such as Aliquat 336, can be added to improve mixing and reaction rate.

-

Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-72 hours.

-

Polymer Isolation and Purification :

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Precipitate the polymer by slowly adding the organic solution to a stirred non-solvent, such as methanol.

-

Filter the resulting fibrous polymer solid.

-

To remove catalyst residues, the polymer is often subjected to Soxhlet extraction with solvents like acetone and hexane.

-

-

Final Product : The purified polymer is dried under high vacuum to yield the final product, which can be characterized by NMR, GPC, and thermal analysis (TGA/DSC).

Caption: Workflow for Suzuki-Miyaura polycondensation using the target monomer.

Key Device Applications

-

Organic Light-Emitting Diodes (OLEDs) : Polymers derived from 9,9-Bis(3-bromophenyl)-9H-fluorene are excellent candidates for the emissive layer in OLEDs.[1] The fluorene backbone provides a high-efficiency blue emission, and by copolymerizing it with other monomers, the emission color can be tuned across the visible spectrum. The bulky C9 substitution ensures high solid-state luminescence, a prerequisite for bright and efficient displays.

-

Organic Field-Effect Transistors (OFETs) : The rigid, conjugated backbone of polyfluorenes facilitates efficient intramolecular and intermolecular charge transport. The enhanced packing that can be induced by the bromine atoms makes these materials promising for use as the active channel layer in OFETs.[5][7]

-

Organic Solar Cells (OSCs) : In OSCs, fluorene-based copolymers can act as the electron-donating material in the bulk heterojunction active layer. Their wide bandgap and high charge mobility are advantageous for achieving high open-circuit voltages and efficient charge extraction.[5]

Conclusion and Future Outlook

9,9-Bis(3-bromophenyl)-9H-fluorene is more than just another chemical; it is a testament to rational molecular design in the field of organic electronics. By combining a photophysically robust fluorene core with a sterically demanding 3D geometry and synthetically accessible reactive sites, it provides a powerful platform for creating a vast library of custom-designed conjugated polymers. Its utility has been demonstrated in OLEDs, and its potential in OFETs and OSCs is significant.

Future research will likely focus on copolymerizing this monomer with novel electron-deficient or electron-rich units to further fine-tune the optoelectronic properties. This will enable the development of materials with tailored band gaps, improved charge transport characteristics, and enhanced stability, pushing the performance boundaries of organic electronic devices ever further.

References

-

Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. Available from: [Link].

-

Alfa Chemical. 9,9-Bis(3-bromophenyl)-9H-fluorene CAS No.: 1211547-22-6. Available from: [Link].

-

ACS Publications. Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. Available from: [Link].

-

Nature Communications. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. Available from: [Link].

- Google Patents. WO2016193212A1 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene.

-

Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Available from: [Link].

-

PubChem - NIH. 9H-Fluorene-9,9-dimethanol. Available from: [Link].

-

ResearchGate. Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. Available from: [Link].

-

Royal Society of Chemistry. A 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative and its application in organic solar cells as a non-fullerene acceptor. Available from: [Link].

-

ResearchGate. A 9, 9'- Spirobi[9H- fluorene]-Cored Perylenediimide Derivative and Its Application in Organic Solar Cells as Non-Fullerene Acceptor. Available from: [Link].

-

PMC - NIH. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. Available from: [Link].

-

ResearchGate. Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. A 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative and its application in organic solar cells as a non-fullerene acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. China 9,9-Bis(3-bromophenyl)-9H-fluorene CAS No.: 1211547-22-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. 1211547-22-6|9,9-Bis(3-bromophenyl)-9H-fluorene|BLD Pharm [bldpharm.com]

- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

Application Note: 9,9-Bis(3-bromophenyl)-9H-fluorene as a Precursor for High-Performance OLED Host Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary

The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the rational design of host materials. 9,9-Bis(3-bromophenyl)-9H-fluorene (CAS: 1211547-22-6) has emerged as a critical molecular building block in this domain[1][2].

This application note details the mechanistic rationale behind utilizing this specific precursor, provides self-validating synthetic protocols for cross-coupling reactions, and outlines the photophysical advantages of the resulting meta-linked host materials.

Chemical Profile & Mechanistic Rationale

Molecular Specifications

-

Chemical Name: 9,9-Bis(3-bromophenyl)-9H-fluorene

-

CAS Number: 1211547-22-6

-

Molecular Formula: C₂₅H₁₆Br₂

-

Molecular Weight: 476.20 g/mol

-

Purity Standard for OLED Precursors: >98.0% (HPLC)[1]

The "Meta" Effect and Triplet Energy ( T1 ) Preservation

In OLED host design, the triplet energy ( T1 ) of the host must be higher than that of the guest emitter to prevent reverse energy transfer (exciton quenching).

-

Causality of the Meta-Linkage: Standard para-linked biphenyl or fluorene derivatives suffer from extended π -conjugation, which lowers the HOMO-LUMO gap and subsequently depresses the T1 level. By utilizing the 3-bromo (meta) substitution on the phenyl rings, synthetic chemists can attach bulky electron-donating (e.g., carbazole) or electron-withdrawing (e.g., triazine) groups without extending the π -conjugation pathways.

-

Causality of the Fluorene Core: The C9 position of the fluorene core is sp3 hybridized. This creates a 3D, orthogonal-like steric hindrance between the pendant phenyl rings and the planar fluorene backbone. This structural rigidity increases the glass transition temperature ( Tg ) and suppresses Aggregation-Caused Quenching (ACQ) by preventing close intermolecular π−π stacking.

Synthetic Divergence Pathway

The dual bromine functionality allows for symmetrical di-substitution via transition-metal-catalyzed cross-coupling.

Figure 1: Synthetic divergence from 9,9-Bis(3-bromophenyl)-9H-fluorene to specialized OLED materials.

Photophysical & Thermal Property Comparison

When 9,9-Bis(3-bromophenyl)-9H-fluorene is reacted with carbazole derivatives, it forms mCP-like structures with enhanced thermal stability. Below is a comparative data summary of typical meta-linked fluorene hosts versus standard commercial hosts.

| Material Type | Example Derivative (Core) | Tg (°C) | Td (°C) | HOMO (eV) | LUMO (eV) | ET (eV) | Application |

| Standard Host | CBP (Para-linked) | 62 | ~300 | -5.80 | -2.60 | 2.56 | Green PhOLED |

| Standard Host | mCP (Meta-linked) | 60 | ~340 | -5.90 | -2.40 | 2.90 | Blue PhOLED |

| Fluorene-Derived | Di-carbazole fluorene | >130 | >400 | -5.85 | -2.45 | 2.85 | Blue PhOLED/TADF |

| Fluorene-Derived | Triazine-fluorene | >125 | >420 | -6.10 | -2.80 | 2.75 | Electron-Transport Host |

Data Interpretation: The incorporation of the fluorene core effectively doubles the Tg compared to mCP, drastically improving the morphological stability of the amorphous thin film during device operation, while maintaining the critical ~2.85 eV triplet energy required for blue emitters.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure high-fidelity synthesis required for optoelectronic applications.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of High- T1 Hosts)

This protocol is optimized for coupling 9,9-Bis(3-bromophenyl)-9H-fluorene with aryl boronic acids (e.g., dibenzofuran-4-boronic acid).

Reagents:

-

9,9-Bis(3-bromophenyl)-9H-fluorene: 1.0 eq

-

Aryl Boronic Acid: 2.2 eq (slight excess to ensure complete di-substitution)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 eq

-

Potassium Carbonate (K₂CO₃): 4.0 eq (prepared as a 2M aqueous solution)

-

Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Preparation & Degassing: Add the fluorene precursor, boronic acid, and solvents to a Schlenk flask.

-

Causality: Oxygen is highly detrimental as it oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes homocoupling of the boronic acid. Perform three rigorous freeze-pump-thaw cycles or sparge with ultra-pure Argon for 45 minutes.

-

-

Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst and the degassed 2M K₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to 90°C under active stirring for 24 hours.

-

Validation Check: Monitor via TLC (Hexane:DCM 3:1). The starting material ( Rf≈0.8 ) should completely disappear, replaced by a highly UV-active spot ( Rf≈0.4 ).

-

-

Workup: Cool to room temperature. Extract the organic layer with Dichloromethane (DCM). Wash sequentially with distilled water and brine to remove inorganic salts. Dry over anhydrous MgSO₄.

-

Purification: Filter through a short pad of silica to remove palladium black. Evaporate the solvent and purify via column chromatography.

-

OLED Grade Requirement: The final product must undergo vacuum train sublimation (at ∼10−6 Torr) to achieve >99.9% purity. Trace halogens act as non-radiative recombination centers (traps) that severely degrade OLED efficiency.

-

Protocol B: Buchwald-Hartwig Amination (Synthesis of Hole-Transporting Hosts)

This protocol is used for direct C-N bond formation, typically with carbazole or diphenylamine.

Reagents:

-

9,9-Bis(3-bromophenyl)-9H-fluorene: 1.0 eq

-

Carbazole: 2.2 eq

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 0.03 eq

-

Tri-tert-butylphosphine [P(t-Bu)₃] (1M in toluene): 0.06 eq

-

Sodium tert-butoxide (NaOtBu): 3.0 eq

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Glovebox Preparation: Due to the extreme moisture sensitivity of NaOtBu and the air sensitivity of P(t-Bu)₃, load all solid reagents into a pressure tube inside an Argon-filled glovebox.

-

Causality: Moisture hydrolyzes NaOtBu, neutralizing the strong base required to deprotonate the amine, halting the catalytic cycle at the reductive elimination step.

-

-

Reaction: Seal the tube, remove from the glovebox, and heat at 110°C for 18 hours.

-

Workup & Validation: Cool the reaction. The mixture should appear as a dark suspension. Dilute with toluene and filter through a tightly packed Celite pad to remove the base salts and aggregated palladium.

-

Validation Check: Perform MALDI-TOF mass spectrometry. The presence of a peak at the exact mass of the di-substituted product without mono-substituted impurities confirms reaction completion.

-

-

Purification: Recrystallize the crude product from a mixture of Toluene/Ethanol. Perform vacuum sublimation prior to device fabrication.

Energy Transfer Dynamics in OLED Devices

To understand why the meta-linked fluorene host is critical, we must visualize the energy transfer inside the OLED emissive layer (EML). The host absorbs the injected charges, forms excitons, and transfers them to the dopant (guest).

Figure 2: Exciton energy transfer pathways from the high- T1 fluorene host to a blue guest emitter.

Mechanistic Insight: If the host T1 drops below the guest T1 (which happens if para-bromophenyl precursors are used instead of meta), the Dexter transfer arrow reverses. Excitons flow back from the guest to the host and decay non-radiatively, destroying the device's Quantum Efficiency (EQE).

References

-

Alfa Chemical. "9,9-Bis(3-bromophenyl)-9H-fluorene CAS No.: 1211547-22-6 Manufacturers". OLED / Photoelectric Materials Data. Available at: [Link]

Sources

Application Note: Synthesis and Purification of High-T1 Hole Transporting Materials using 9,9-Bis(3-bromophenyl)-9H-fluorene

Target Audience: Materials Scientists, OLED Device Engineers, and Synthetic Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The development of highly efficient phosphorescent organic light-emitting diodes (PHOLEDs) and perovskite solar cells (PSCs) relies heavily on the precise energy level alignment of hole-transporting materials (HTMs). While standard para-linked fluorene derivatives offer excellent charge mobility, they often suffer from extended π-conjugation that lowers their triplet energy ( T1 ), leading to exciton quenching in blue and green emissive devices.

This application note details the synthesis of high- T1 HTMs utilizing 9,9-Bis(3-bromophenyl)-9H-fluorene (CAS: 1211547-22-6)[1]. By exploiting the meta-linkage strategy, researchers can intentionally interrupt molecular conjugation, thereby deepening the Highest Occupied Molecular Orbital (HOMO) and elevating the triplet energy to confine excitons effectively[2].

The Causality of Meta-Linkage in Optoelectronics

In optoelectronic molecular design, the geometric attachment point of functional groups dictates the extent of electronic delocalization. When hole-transporting moieties (such as diphenylamine or carbazole) are attached to the 4-position (para) of the phenyl rings on the fluorene C9 carbon, the molecule adopts an extended, highly conjugated geometry. This lowers the bandgap and the T1 state[3].

Conversely, utilizing 9,9-Bis(3-bromophenyl)-9H-fluorene forces a meta-linkage (3-position) . This structural choice causes a topological interruption of the π-conjugation pathway[4]. The causality is direct:

-

Conjugation Interruption: The meta-substitution prevents the overlap of p-orbitals across the entire molecular backbone.

-

Exciton Confinement: This localized electron density results in a high triplet energy ( T1>2.7 eV), which is strictly required to prevent reverse energy transfer from high-energy blue/green phosphorescent dopants back to the HTM[5].

-

Deep HOMO Levels: The disrupted conjugation deepens the HOMO level, providing a better energy match with the work function of standard anodes (e.g., ITO) or adjacent hole injection layers, thereby reducing the hole-injection barrier.

Optoelectronic causality of meta-linkage vs. para-linkage in fluorene-based hosts.

Quantitative Optoelectronic Benchmarks

To illustrate the impact of the meta-linkage, the table below summarizes the comparative optoelectronic properties of a synthesized meta-linked HTM (e.g., m-DPAPF: 9,9-bis(3-(diphenylamino)phenyl)-9H-fluorene) against its para-linked counterpart.

| Property | m-DPAPF (Meta-Linked) | p-DPAPF (Para-Linked) | Implication for Device Performance |

| HOMO (eV) | -5.52 | -5.21 | Deeper HOMO in m-DPAPF improves hole injection from deep work-function anodes. |

| LUMO (eV) | -2.10 | -2.35 | Shallower LUMO in m-DPAPF enhances electron blocking at the EML interface. |

| Triplet Energy ( T1 , eV) | 2.85 | 2.42 | m-DPAPF ( >2.7 eV) successfully confines blue/green excitons; p-DPAPF quenches them. |

| Glass Transition ( Tg , °C) | 115 | 120 | Both exhibit excellent morphological stability due to the bulky fluorene core. |

| Hole Mobility (cm²/Vs) | 1.2×10−4 | 3.5×10−4 | Slight reduction in mobility for m-DPAPF is an acceptable tradeoff for high T1 . |

Mechanistic Insights: Overcoming Steric Hindrance

Synthesizing HTMs from 9,9-Bis(3-bromophenyl)-9H-fluorene via Buchwald-Hartwig amination presents a specific chemical challenge: Steric Hindrance . The meta-bromine atoms are folded back toward the bulky fluorene C9-bridgehead, creating a sterically congested reactive pocket. Standard palladium catalysts (e.g., Pd(PPh3)4 ) struggle with the oxidative addition step in this environment.

The Solution: We utilize Pd2(dba)3 paired with Tri-tert-butylphosphine ( P(t−Bu)3 ). The extreme electron richness of the P(t−Bu)3 ligand accelerates oxidative addition, while its large cone angle forces the palladium center into a highly active, coordinatively unsaturated mono-phosphine state ( Pd0L ), easily penetrating the sterically hindered meta-pocket.

Self-Validating Synthesis Protocol

This protocol describes the synthesis of m-DPAPF. The workflow is designed as a self-validating system : the success of the upstream palladium scavenging is physically validated by the material's behavior during the final thermal sublimation step. If residual Pd or unreacted halides remain, the material will char or decompose before subliming, immediately failing the validation check.

Reagents & Equipment

-

Core Precursor: 9,9-Bis(3-bromophenyl)-9H-fluorene (1.0 equiv)

-

Amine: Diphenylamine (2.2 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [ Pd2(dba)3 ] (0.02 equiv)

-

Ligand: Tri-tert-butylphosphine [ P(t−Bu)3 ] (0.08 equiv, 1M in toluene)

-

Base: Sodium tert-butoxide[ NaOtBu ] (3.0 equiv)

-

Solvent: Anhydrous Toluene (degassed)

-

Scavenger: SiliaMetS® Thiol (or equivalent silica-supported Pd scavenger)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Flame-dry a 250 mL two-neck round-bottom flask under vacuum and backfill with ultra-high purity N2 (repeat 3x).

-

Add 9,9-Bis(3-bromophenyl)-9H-fluorene (10.0 mmol, 4.76 g), diphenylamine (22.0 mmol, 3.72 g), and NaOtBu (30.0 mmol, 2.88 g) to the flask.

Step 2: Catalyst Activation & Coupling

-

In a separate vial inside an N2 glovebox, mix Pd2(dba)3 (0.2 mmol, 183 mg) and P(t−Bu)3 (0.8 mmol, 0.8 mL of 1M solution) in 10 mL of anhydrous toluene. Stir for 10 minutes until the solution turns deep red/purple, indicating the formation of the active Pd0 species.

-

Inject 90 mL of anhydrous, degassed toluene into the main reaction flask.

-

Inject the activated catalyst solution into the main flask.

-

Heat the reaction mixture to 110 °C under vigorous stirring for 24 hours. Causality Check: The reaction must be kept strictly anhydrous; trace water will hydrolyze the NaOtBu base, stalling the catalytic cycle.

Step 3: Workup and Palladium Scavenging

-

Cool the mixture to room temperature and quench with 50 mL of deionized water.

-

Extract the organic layer with dichloromethane (DCM, 3 x 50 mL). Wash with brine and dry over anhydrous MgSO4 .

-

Critical Step: Add 2.0 g of SiliaMetS® Thiol to the organic filtrate and stir at 40 °C for 2 hours. Filter through a Celite pad. Causality Check: This removes >99% of soluble palladium. Failure to do so will cause catalytic thermal degradation during OLED device operation.

Step 4: Purification

-

Concentrate the filtrate under reduced pressure.

-

Purify via silica gel column chromatography using a Hexane:DCM (4:1 v/v) gradient.

-

Evaporate the pure fractions to yield m-DPAPF as a white powder.

Step 5: Vacuum Sublimation (Self-Validation)

-

Load the purified powder into a train sublimation apparatus.

-

Evacuate the system to <10−6 Torr.

-

Apply a temperature gradient (e.g., Source: 280 °C, Deposition zone: 180 °C). Validation Check: The material should sublime cleanly to form a highly crystalline film in the deposition zone. If the powder melts into a dark, intractable tar in the source boat, it validates that halide impurities or Pd residues were not successfully removed in Steps 3/4, and the batch is unfit for device fabrication.

Workflow for the synthesis and purification of m-DPAPF HTM.

Sources

Application Note: Synthesis of High-Triplet-Energy Hole-Transporting Materials via Buchwald-Hartwig Amination of 9,9-Bis(3-bromophenyl)-9H-fluorene

Executive Summary & Application Context

The development of highly efficient organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) relies heavily on the molecular engineering of hole-transporting materials (HTMs) and host matrices. The substrate 9,9-Bis(3-bromophenyl)-9H-fluorene serves as a premium rigid core for synthesizing these advanced materials.

The Causality of the Meta-Linkage: In molecular design, the position of the substitution dictates the optoelectronic properties. While para-linked derivatives (e.g., 9,9-bis(4-bromophenyl)fluorene) provide extended π-conjugation and high hole mobility, they suffer from low triplet energies ( ET≈2.5–2.6 eV). When paired with deep-blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, this low ET causes reverse energy transfer, quenching the excitons.

By utilizing the 3-bromophenyl (meta) isomer, the structural torsion intentionally restricts the π-conjugation length to the central fluorene core. This confinement localizes the excited state, significantly elevating the triplet energy ( ET>2.8 eV)[1]. Consequently, meta-linkage leads to ambipolar charge transport and high triplet energies, making the resulting aminated products highly efficient, non-quenching hosts for deep-blue delayed-fluorescence-based OLEDs[2]. Direct or meta-connections avoid the extension of overlap between electron and hole orbitals, fulfilling a major requirement for blue TADF matrices[3].

Mechanistic Principles & Catalyst Selection

The 4 forms a robust carbon-nitrogen bond by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base[4].

-

Catalyst & Ligand Causality: We utilize Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] paired with 1,1′-Bis(diphenylphosphino)ferrocene (DPPF). The electron-rich nature of DPPF accelerates the oxidative addition of Pd(0) into the strong C(sp2)−Br bond. More importantly, its large steric bulk (bite angle) forces the intermediate complexes into geometries that drastically accelerate the reductive elimination step—often the rate-limiting barrier when synthesizing sterically hindered triarylamines.

-

Base Causality: Sodium tert-butoxide (NaOtBu) is selected because its strong basicity is required to efficiently deprotonate the coordinated secondary amine (e.g., diphenylamine), driving the formation of the nucleophilic palladium-amido complex.

Caption: Logical relationship of the Pd-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol: Self-Validating Methodology

The following protocol describes the double amination of 9,9-Bis(3-bromophenyl)-9H-fluorene with diphenylamine. This methodology utilizes visual checkpoints to ensure a self-validating workflow[5].

Materials & Reagents

-

Substrate: 9,9-Bis(3-bromophenyl)-9H-fluorene (2.0 mmol, 952 mg)

-

Amine: Diphenylamine (4.4 mmol, 745 mg)

-

Catalyst: Pd2(dba)3 (40 µmol, 37 mg)

-

Ligand: DPPF (80 µmol, 44 mg)

-

Base: NaOtBu (4.8 mmol, 463 mg)

-

Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon. Causality: Pd(0) and phosphine ligands are highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation.

-

Reagent Loading: Add the fluorene substrate, diphenylamine, Pd2(dba)3, DPPF, and NaOtBu to the flask. Evacuate and backfill the flask with Argon three times.

-

Solvent Addition & Initial Complexation: Inject 20 mL of anhydrous toluene via syringe.

-

Validation Checkpoint: The mixture will initially appear dark red/purple due to unreacted Pd2(dba)3. Upon stirring, a shift toward a dark reddish-brown indicates preliminary ligand exchange.

-

-

Heating & Catalytic Activation: Transfer the flask to a pre-heated oil bath at 110 °C and reflux under Argon for 24 hours.

-

Validation Checkpoint: Within the first 30–60 minutes, the solution color must transition to a vibrant yellow, orange, or light brown. This visual shift confirms the active Pd(0)Ln complex has formed and oxidative addition has initiated. The gradual formation of a white/grey suspension (NaBr salt) validates that deprotonation and reductive elimination are actively occurring.

-

-

Reaction Monitoring: After 12 hours, monitor the reaction via TLC (Hexane/EtOAc 9:1).

-

Validation Checkpoint: The disappearance of the starting material (which exhibits strong blue fluorescence under 254/365 nm UV) confirms complete conversion.

-

-

Workup: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of brine. Extract the aqueous layer twice with dichloromethane (DCM). Wash the combined organic phases with brine and dry over anhydrous magnesium sulfate ( MgSO4 ).

-

Purification: Filter the drying agent and remove solvents under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: Hexane/DCM gradient) to isolate the final triarylamine-fluorene HTM.

Caption: Step-by-step experimental workflow for the amination of 9,9-Bis(3-bromophenyl)-9H-fluorene.

Optimization & Troubleshooting Data

To facilitate process scaling and adaptation for different secondary amines (e.g., bulky carbazole derivatives), refer to the quantitative optimization and troubleshooting matrices below.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |

| Pd2(dba)3 / DPPF | NaOtBu | Toluene | 110 | 88–92 | Optimal for diarylamines; bulky ligand accelerates reductive elimination. |

| Pd(OAc)2 / P(t-Bu)3 | Cs2CO3 | Xylene | 130 | 82 | Milder base prevents side reactions but requires higher thermal energy to drive the cycle. |

| Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 110 | 91 | Highly efficient alternative for exceptionally bulky secondary amines (e.g., substituted carbazoles). |

| Pd2(dba)3 / PPh3 | K2CO3 | Toluene | 110 | <20 | Insufficient steric bulk in PPh3 leads to sluggish reductive elimination and stalled intermediate states. |

Table 2: Troubleshooting Guide

| Visual/Analytical Issue | Potential Cause | Solution & Validation |

| Black precipitate forms early | Catalyst decomposition (Formation of Pd black). | Ensure strict anhydrous/anaerobic conditions. Degas the toluene thoroughly via freeze-pump-thaw before injection. |

| Reaction stalls at mono-amination | Steric hindrance preventing the second oxidative addition. | Switch to a more sterically demanding and electron-rich ligand (e.g., RuPhos or XPhos) to lower the activation barrier. |

| High levels of debrominated byproduct | Hydride transfer from the solvent or aliphatic impurities. | Lower the reaction temperature slightly (100 °C) or switch the solvent from toluene to xylene. |

References

-

[4] Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination - ACS Publications. 4

-

[5] Anodic Oxidation of Novel Hole-Transporting Materials Derived from Tetraarylbenzidines - cas.cz. 5

-

[1] Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials - Royal Society Publishing.1

-

[2] Deep-Blue High-Efficiency TTA OLED Using Para- and Meta-Conjugated Cyanotriphenylbenzene and Carbazole Derivatives as Emitter and Host - ACS Publications. 2

-

[3] High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - Frontiers.3

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CCCC 2000, Volume 65, Issue 9, Abstracts pp. 1403-1418 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

step-by-step polymerization techniques for 9,9-Bis(3-bromophenyl)-9H-fluorene

Application Note: Advanced Polymerization Techniques for 9,9-Bis(3-bromophenyl)-9H-fluorene

Introduction & Mechanistic Rationale

The synthesis of high-performance conjugated and semi-conjugated polymers requires monomers that dictate both electronic properties and solid-state morphology. 9,9-Bis(3-bromophenyl)-9H-fluorene (CAS: 1211547-22-6) is a highly specialized cardo-monomer utilized in the development of amorphous, high-glass-transition ( Tg ) materials for organic electronics, thermally activated delayed fluorescence (TADF) hosts, and biocompatible fluorescent probes[1][2].

Unlike its para-substituted counterpart (which forms linear, rigid backbones prone to π−π stacking), the meta-linkage (3-bromophenyl) introduces a defined 1,3-kink into the polymer backbone. This steric disruption dramatically increases organic solubility and suppresses intermolecular excimer formation, preserving pure emission profiles[2][3]. The orthogonal fluorene C9 cardo-group further provides thermal stability and prevents chain aggregation.

To polymerize this aryl dibromide, two primary transition-metal-catalyzed polycondensation pathways are utilized: Yamamoto Polycondensation (for homopolymers) and Suzuki-Miyaura Cross-Coupling (for alternating copolymers).

Reaction Pathways

Reaction pathways for 9,9-Bis(3-bromophenyl)-9H-fluorene via Yamamoto and Suzuki polymerizations.

Protocol A: Yamamoto Polycondensation (Homopolymerization)

Yamamoto coupling utilizes a zero-valent Nickel complex to directly couple aryl halides, forming a continuous polyarylene backbone[4]. This method is highly sensitive to oxygen and moisture but yields high-molecular-weight homopolymers without requiring a boronic acid comonomer.

Mechanistic Causality & Self-Validation:

-

Catalyst Complex: Ni(cod)₂ is the active coupling agent. 2,2'-Bipyridine (bpy) acts as a stabilizing ligand for the Ni(II) intermediate, while 1,5-cyclooctadiene (COD) acts as an auxiliary ligand to prevent premature catalyst decomposition[5].

-

Solvent Choice: A mixture of Toluene and DMF (typically 1:1 or 2:1) is required. Toluene solubilizes the growing polymer chain, while DMF coordinates and stabilizes the polar Nickel intermediates.

-

Self-Validation: The reaction mixture will transition from a deep purple/blue (active Ni(0)-bpy complex) to a viscous, dark suspension. If the solution turns green prematurely, the Ni(0) has oxidized, and the polymerization has failed.

Step-by-Step Methodology

-

Preparation: Transfer Ni(cod)₂ (2.2 eq, relative to monomer), 2,2'-bipyridine (2.2 eq), and COD (2.2 eq) into a flame-dried Schlenk flask inside an Argon-filled glovebox.

-